3,4-Diamino-2,6-dichloropyridine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

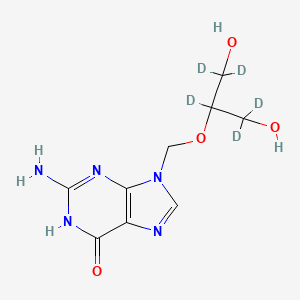

3,4-Diamino-2,6-dichloropyridine hydrochloride is a heterocyclic organic compound with the molecular formula C5H6Cl3N3 and a molecular weight of 214.48 . It is an off-white solid . It’s also known as 2,6-Dichloro-3,4-pyridinediamine Hydrochloride .

Synthesis Analysis

The synthesis of 2,6-dichloropyridine, a precursor to this compound, is achieved by the direct reaction of pyridine with chlorine . Another method involves the reaction of 2-chloropyridine or 2-chloropyridine hydrochloride with chlorine under photoinitiation actions at 160-190 ℃ to generate 2,6-dichloropyridine .Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with two chlorine atoms and two amino groups attached to it . The IUPAC name for this compound is 2,6-dichloropyridine-3,4-diamine;hydrochloride .Aplicaciones Científicas De Investigación

Synthesis of Tetrahalogenopyridines and Bis(alkylthio)pyridines : Controlled chlorination of 2,6-diaminopyridine leads to the synthesis of 2,6-diamino-3,5-dichloropyridine, which is a precursor to 2,3,5,6-tetrahalogenopyridines and 2,6-dichloro-3,5-bis(thiocyanato)pyridine. These compounds are used in the preparation of 3,5-bis(alkylthio)pyridines, which have potential applications in various chemical syntheses (Chen & Flowers, 1980).

Vasodilators from Aminopyrimidine Oxides : Aminopyrimidine oxides, like 2,4-diamino-6-piperidinylpyrimidine 3-oxide, react with sulfur trioxide sources to yield heterocyclic O-sulfates. These compounds exhibit hypotensive properties and act as vasodilators, highlighting their potential in medical applications (Mccall et al., 1983).

Antimalarial Properties : The synthesis and antimalarial activity of various 2,4-diamino-6-[(aryl)thio, sulfinyl, and sulfonyl]pyrido-[3,2-d]pyrimidines have been explored. These compounds are synthesized from 2,6-dichloropyridine, indicating the role of 3,4-Diamino-2,6-dichloropyridine hydrochloride in developing antimalarial drugs (Colbry, Elslager & Werbel, 1984).

Potassium Channel Blocker : 3,4-Diaminopyridine, a related compound, has been identified as a potent potassium channel blocker. This finding is significant in the study of membrane ionic channels and has implications in neurobiology and pharmacology (Kirsch & Narahashi, 1978).

Anticancer, Anti-inflammatory, and Analgesic Activities : Heterocyclic compounds synthesized by reactions involving diamino derivatives like 3,4-Diaminopyridine have shown potential in anticancer, anti-inflammatory, and analgesic activities. This broadens the scope of its application in pharmaceutical research (Sondhi et al., 2001).

Poly(ether imide ester)s Synthesis : In polymer science, this compound has been used to synthesize novel thermally stable poly(ether imide ester)s, indicating its utility in developing advanced materials (Mehdipour‐Ataei & Amirshaghaghi, 2005).

Propiedades

IUPAC Name |

2,6-dichloropyridine-3,4-diamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Cl2N3.ClH/c6-3-1-2(8)4(9)5(7)10-3;/h1H,9H2,(H2,8,10);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAIXRYPWWNMNRQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Cl)Cl)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Cl3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10700726 |

Source

|

| Record name | 2,6-Dichloropyridine-3,4-diamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10700726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.48 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89603-10-1 |

Source

|

| Record name | 2,6-Dichloropyridine-3,4-diamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10700726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

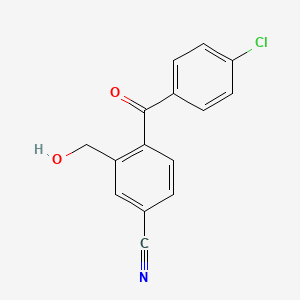

![4-[4-(Dimethylamino)-1-(4'-chlorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)-benzonitrile](/img/structure/B562529.png)

![2-[(2-Azidoethoxy-d4)methyl]-4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl)-6-methyl-1,4-dihydropyridine](/img/structure/B562534.png)

![2-{2-Chloro-4-mesyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoyl}-4,6-dihydroxycyclohexane-1,3-dione](/img/structure/B562535.png)